

Spectroscopic Profile of 2-(Tert-butyl)-4-nitrophenol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-(Tert-butyl)-4-nitrophenol**

Cat. No.: **B1268101**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-(tert-butyl)-4-nitrophenol**, a substituted nitrophenol with significant applications in organic synthesis. Due to the limited availability of direct experimental data for this specific isomer, this guide also presents data from closely related compounds to provide a comparative context for researchers. The methodologies for key spectroscopic techniques are detailed to assist in the acquisition and interpretation of analytical data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **2-(tert-butyl)-4-nitrophenol** by providing detailed information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **2-(tert-butyl)-4-nitrophenol** is expected to show distinct signals for the protons of the tert-butyl group and the aromatic ring. The tert-butyl group's nine equivalent protons should appear as a sharp singlet, typically in the upfield region. The aromatic protons will be observed further downfield and their splitting patterns will be indicative of their substitution pattern on the benzene ring.

While specific experimental data for **2-(tert-butyl)-4-nitrophenol** is not readily available in the searched literature, data for the related compound, 2,4-di-tert-butyl-6-nitrophenol, provides valuable insight into the expected chemical shifts.

Table 1: ^1H NMR Spectroscopic Data for 2,4-di-tert-butyl-6-nitrophenol

Chemical Shift (δ) ppm	Multiplicity	Assignment
11.45	s	OH
7.97	d	ArH
7.28	d	ArH
1.48	s	$\text{C}(\text{CH}_3)_3$
1.32	s	$\text{C}(\text{CH}_3)_3$

Source: Supporting Information - Wiley-VCH[1]

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum will provide further confirmation of the molecular structure with signals corresponding to the carbons of the tert-butyl group and the aromatic ring. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl and tert-butyl groups.

Table 2: Predicted ^{13}C NMR Chemical Shift Ranges for Phenolic Compounds

Functional Group	Chemical Shift (δ) ppm
Aromatic C-O	150 - 160
Aromatic C-NO ₂	140 - 150
Aromatic C-H	115 - 130
Aromatic C-C(CH ₃) ₃	135 - 145
Quaternary C of tert-butyl	30 - 40
Methyl C of tert-butyl	25 - 35

Note: These are general ranges and actual values may vary.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in **2-(tert-butyl)-4-nitrophenol**. The spectrum is expected to show characteristic absorption bands for the hydroxyl (O-H), nitro (N-O), and tert-butyl (C-H) groups, as well as aromatic C-H and C=C vibrations.

Table 3: Expected IR Absorption Bands for **2-(tert-butyl)-4-nitrophenol**

Wavenumber (cm ⁻¹)	Vibration	Intensity
3200-3600	O-H stretch (phenolic)	Broad, Medium
3000-3100	Aromatic C-H stretch	Medium
2850-2970	Aliphatic C-H stretch (tert-butyl)	Strong
1590-1620	Aromatic C=C stretch	Medium
1500-1550	Asymmetric NO ₂ stretch	Strong
1330-1370	Symmetric NO ₂ stretch	Strong
1365, 1395	C-H bend (tert-butyl)	Medium
1150-1250	C-O stretch (phenol)	Strong
800-900	Aromatic C-H bend (out-of-plane)	Strong

Note: These are general ranges and the exact peak positions can be influenced by the molecular environment and sample preparation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **2-(tert-butyl)-4-nitrophenol**, which aids in confirming its identity. The molecular ion peak (M^+) would correspond to the molecular weight of the compound. Fragmentation patterns often involve the loss of the tert-butyl group or the nitro group.

Table 4: Expected Mass Spectrometry Data for **2-(tert-butyl)-4-nitrophenol**

m/z	Interpretation
195	Molecular ion $[M]^+$
180	$[M - \text{CH}_3]^+$
150	$[M - \text{NO}_2 + \text{H}]^+$
139	$[M - \text{C}_4\text{H}_8]^+$
122	$[M - \text{C}_4\text{H}_9 - \text{OH}]^+$

Note: The relative intensities of the fragments will depend on the ionization method and energy.

Experimental Protocols

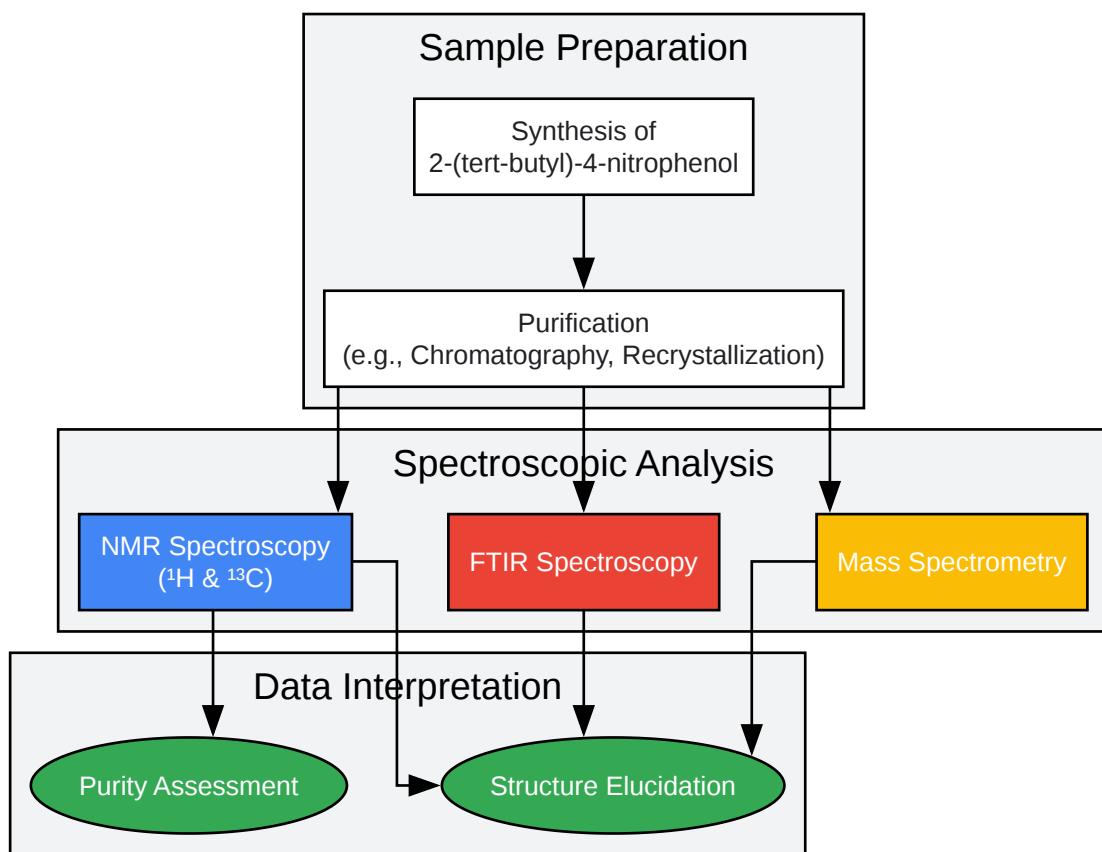
Detailed experimental procedures are crucial for obtaining high-quality spectroscopic data. The following are generalized protocols for the analysis of nitrophenol compounds.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- ^1H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (0 ppm).
- ^{13}C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ^1H NMR due to the lower natural abundance of ^{13}C .

FTIR Spectroscopy

- Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press into a thin pellet. For ATR, place the sample directly on the ATR crystal.


- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum typically in the range of 4000-400 cm^{-1} . Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

Mass Spectrometry

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- Ionization: Select an appropriate ionization technique. Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation patterns. Softer ionization methods like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to preserve the molecular ion.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of **2-(tert-butyl)-4-nitrophenol**.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the synthesis, purification, and spectroscopic analysis of **2-(tert-butyl)-4-nitrophenol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. wiley-vch.de [wiley-vch.de]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-(Tert-butyl)-4-nitrophenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1268101#2-tert-butyl-4-nitrophenol-spectroscopic-data-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com